molecular formula C5H10O3 B034399 Methyl Propyl Carbonate CAS No. 56525-42-9

Methyl Propyl Carbonate

Cat. No. B034399
CAS RN: 56525-42-9
M. Wt: 117.12 g/mol
InChI Key: RSYNHXZMASRGMC-UHFFFAOYSA-M
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Description

Methyl propyl carbonate (MPC) is an organic compound that is used in the synthesis of a variety of products. It is a versatile, non-toxic, and low-cost solvent that is used in a variety of applications, including pharmaceuticals, coatings, and adhesives. MPC is a colorless, odorless, and volatile liquid that is miscible with water and has a boiling point of 132°C. It is a member of the class of compounds known as cyclic carbonates and is composed of a methyl group and a propyl group attached to a central carbon atom.

Scientific Research Applications

  • Green Chemistry : MPC is used as a carbonylating agent for synthesizing compounds like methyl phenyl carbonate from phenol, offering a greener alternative to toxic carbon monoxide gas (Yalfani et al., 2013).

  • Fuel Research : As a new oxygenated diesel fuel, methyl 2-methoxy propyl carbonate improves NOx emissions and reduces CO, unburned CH, and smoke emissions, with slight impacts on power output and fuel consumption (Jian et al., 2010).

  • Battery Technology : MPC enhances the conductivity of liquid electrolyte systems in Li-ion cells, especially at low temperatures (Geoffroy et al., 2002). It's also effective as a single-solvent electrolyte for Li-ion batteries, increasing the stability of graphite electrodes (Ein‐Eli et al., 1997). Additionally, MPC, when mixed with ethylene carbonate, significantly improves the cycling performance of LiMn2O4 cathode in Li-ion batteries (Wang et al., 2006).

  • Medical Research : MPC derivatives like methyl- and propyl- parabens affect adipogenesis in white adipocytes, targeting differentiation and metabolic processes (Elmore et al., 2020). MPC analogs are also investigated for use in resorbable medical devices (Fukushima, 2016).

  • Pharmaceutical Applications : Compounds like Bis(POC)PMPA, a derivative of MPC, are chosen as clinical candidates due to their stability and bioavailability (Arimilli et al., 1997).

  • Analytical Chemistry : MPC is involved in methods like RP-HPLC for estimating compounds such as Paracetamol and Lornoxicam in combined dosage forms (Varsha et al., 2014).

  • Chemical Synthesis Optimization : The optimal conditions for synthesizing MPC via gas-phase transesterification involve specific temperature, propanol/dimethyl carbonate ratio, and space velocity (Yanmin et al., 2010).

Safety and Hazards

Methyl Propyl Carbonate can cause irritation to the eyes, skin, and respiratory tract . It is advised to avoid skin and eye contact and ensure proper ventilation when using it . In case of ingestion or inhalation, immediate medical attention is required . During storage and handling, it should be kept away from sources of fire or high temperatures to prevent the risk of fire and explosion .

Mechanism of Action

Target of Action

Methyl Propyl Carbonate (MPC) is primarily used as an organic solvent and intermediate in industrial applications . Its primary targets are the substances it interacts with in these applications, such as inks, adhesives, varnishes, and electronic components .

Mode of Action

MPC acts as a solvent, aiding in the dissolution of other substances, or as a reactant in organic synthesis reactions . It can interact with its targets by breaking down their structure or facilitating chemical reactions. The exact mode of action can vary depending on the specific application and the substances involved.

Biochemical Pathways

MPC doesn’t directly participate in any known biochemical pathways. For instance, it can be synthesized through the reaction of methanol and propanol with dimethyl carbonate, usually under suitable temperatures and in the presence of an acid or base catalyst .

Pharmacokinetics

It’s important to note that mpc is characterized by low volatility, non-flammability, and insolubility in water . These properties can affect its behavior in the environment and during handling.

Result of Action

The result of MPC’s action depends on its application. In its role as a solvent, it can help dissolve other substances, enhancing their reactivity or application. As an intermediate in organic synthesis, it can contribute to the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MPC. For instance, its reactivity can be affected by temperature and the presence of catalysts . Additionally, its stability and safety during handling can be influenced by storage conditions. It should be stored in a dry environment at 2-8°C . Safety precautions should be taken to avoid eye, skin, and respiratory irritation .

properties

IUPAC Name

methyl propyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQAVHGECIBFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624621
Record name Methyl Propyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56525-42-9
Record name Methyl Propyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56525-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl Propyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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